molecular formula C17H18N2O6 B15044155 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B15044155
M. Wt: 346.3 g/mol
InChI Key: JOKJKFWLLVQANX-GIJQJNRQSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azomethine group (C=N) can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The presence of hydroxyl and methoxy groups can also facilitate interactions with various molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the specific arrangement of hydroxyl and methoxy groups on its aromatic rings.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H18N2O6/c1-23-14-6-11(7-15(24-2)16(14)25-3)17(22)19-18-9-10-4-5-12(20)8-13(10)21/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+

InChI Key

JOKJKFWLLVQANX-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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